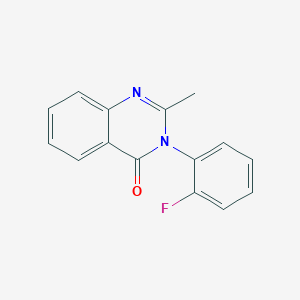

3-(2-Fluorophenyl)-2-methylquinazolin-4-one

Beschreibung

3-(2-Fluorophenyl)-2-methylquinazolin-4-one is a heterocyclic compound featuring a quinazolin-4-one core substituted with a 2-fluorophenyl group at position 3 and a methyl group at position 2. Its molecular formula is C₁₅H₁₁FN₂O, with a molecular weight of 254.26 g/mol . This compound exhibits atropisomerism due to restricted rotation around the N–C axis between the quinazolinone core and the 2-fluorophenyl group. The rotational barrier (ΔG‡) is 26.1 kcal/mol, enabling enantiomer separation via chiral HPLC with a racemization half-life of 8.7 days at 298 K .

Synthetic routes typically involve condensation of 2-fluorophenyl-substituted precursors with methylamine derivatives under reflux conditions, as described in analogous quinazolinone syntheses . Its structural uniqueness lies in the ortho-fluorine substituent, which enhances electronic effects and steric hindrance, influencing both reactivity and biological activity.

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTFOVILIDDZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172394 | |

| Record name | 4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1897-87-6 | |

| Record name | 4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Multicomponent One-Pot Assembly via Arenediazonium Salts

The three-component reaction involving arenediazonium salts, nitriles, and bifunctional anilines represents a streamlined approach to quinazolinone derivatives . For 3-(2-fluorophenyl)-2-methylquinazolin-4-one, this method begins with the generation of a 2-fluorophenyldiazonium salt 1a (Figure 1), which reacts with acetonitrile to form an N-arylnitrilium intermediate 1b . Subsequent nucleophilic attack by 2-aminobenzoic acid derivatives induces cyclization, yielding the target compound.

Key advantages include:

-

Metal-free conditions : Eliminates costly catalysts.

-

Functional group tolerance : Accommodates electron-withdrawing fluorophenyl groups without side reactions .

-

High atom economy : Achieves three C–N bonds in one pot.

Optimization Insights :

-

Temperature: Reactions proceed optimally at 60–80°C.

-

Solvent: Dichloromethane enhances intermediate stability.

Stepwise Synthesis via Thioxo Intermediate Formation

Adapting methodologies from 4-fluorophenyl analogues , this route employs 2-fluoroaniline 2a as the starting material (Scheme 1). Treatment with carbon disulfide and dimethyl sulfate in dimethyl sulfoxide generates the thioxo intermediate 2b , which undergoes methylamine substitution to install the 2-methyl group. Final cyclization with anthranilic acid derivatives produces this compound.

Critical Reaction Parameters :

-

Base selection : Potassium carbonate minimizes hydrolysis of the thioxo group .

-

Hydrazine hydrate : Facilitates nucleophilic substitution at the 2-position.

-

Yield : 65–70%, with purity >95% after column chromatography .

Direct Synthesis from o-Aminobenzoic Acid Derivatives

A one-step protocol leverages o-aminobenzoic acid 3a and 2-fluorobenzaldehyde 3b under acidic conditions (Table 1) . Polyethylene glycol (PEG-400) acts as a green solvent and methyl donor, while p-toluenesulfonic acid (TsOH) catalyzes cyclocondensation. This method circumvents pre-functionalization steps, directly yielding the quinazolinone core.

Table 1. Optimization of Direct Synthesis Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110°C | Maximizes cyclization |

| PEG-400 Concentration | 0.10 M | Enhances methyl transfer |

| Reaction Time | 12 h | Balances conversion and decomposition |

| Yield | 78–82% | After silica gel purification |

Advantages :

Chloromethyl Intermediate Derivatization

Though less direct, chloromethylquinazolinones 4a serve as versatile precursors . Reacting 2-fluorophenyl-substituted o-aminobenzoic acid with chloroacetonitrile in methanol/sodium methoxide yields 4a , which undergoes reductive dechlorination (e.g., Pd/C, H₂) to install the methyl group.

Challenges :

-

Byproduct formation : Competing hydrolysis to hydroxymethyl derivatives requires careful pH control .

-

Yield : 60–65%, lower than direct methods.

Comparative Analysis of Methodologies

Table 2. Method Comparison for this compound Synthesis

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluorophenyl)-2-methylquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced quinazolinone derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that 3-(2-fluorophenyl)-2-methylquinazolin-4-one exhibits significant anticancer activity. It is being investigated as a lead compound for the development of new anticancer drugs. The compound's mechanism of action involves the inhibition of specific enzymes and modulation of cellular signaling pathways, which are crucial in cancer progression.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that modifications to the quinazolinone core can enhance its antibacterial properties, making it a candidate for further pharmacological evaluation .

Antiviral Activity

In addition to antibacterial effects, there is ongoing research into the antiviral properties of this compound. Its potential to inhibit viral replication mechanisms makes it a subject of interest in the search for new antiviral therapies.

Biological Research

Enzyme Inhibition Studies

this compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, suggesting applications in treating inflammatory diseases .

Targeting Protein Binding Sites

The compound interacts with various molecular targets, including binding to allosteric sites on proteins such as penicillin-binding protein (PBP)2a. This interaction enhances the efficacy of β-lactam antibiotics against resistant bacterial strains by altering the protein's conformation to facilitate drug binding .

Chemical Synthesis and Material Science

Building Block for Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways and develop novel compounds with tailored properties .

Specialty Chemicals Development

The compound is also utilized in developing specialty chemicals and materials with specific functionalities. Its fluorinated structure may impart desirable physical and chemical properties that are beneficial in industrial applications .

Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antimicrobial, Antiviral | Inhibits enzymes; effective against MRSA; antiviral potential |

| Biological Research | Enzyme inhibition (COX), Protein interactions | Anti-inflammatory effects; alters drug binding efficacy |

| Chemical Synthesis | Building block for organic synthesis | Versatile precursor for complex heterocycles |

| Material Science | Development of specialty chemicals | Unique properties due to fluorination |

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may induce apoptosis by activating caspases and other apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinazolinone Derivatives

Table 1: Structural and Functional Comparison of Selected Quinazolinones

Structural and Electronic Differences

- Fluorine Position : The ortho-fluorine in this compound creates steric hindrance and dipole interactions absent in the para-fluorine analog . This increases rotational barriers and stabilizes atropisomers.

- Substituent Effects :

- Methyl vs. Ethyl Groups : Ethaqualone’s ethyl group enhances lipophilicity (logP = 3.1 vs. methaqualone’s 2.8), prolonging its half-life .

- Thiol vs. Methyl : The mercapto group in 3-(2-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one enables disulfide bond formation, critical for antimicrobial activity .

Computational and Crystallographic Insights

- Rotational Barriers : DFT studies confirm that ortho-substituents (e.g., fluorine, chlorine) increase rotational barriers by 5–10 kcal/mol compared to para-substituents .

- Crystal Packing : The ortho-fluorophenyl group in this compound forms C–H···F interactions, stabilizing its crystal lattice (SHELXL-refined structures) .

Research Findings and Implications

- Atropisomer Stability : The high rotational barrier of this compound makes it a candidate for chiral drug development, avoiding racemization during storage .

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., fluorine) at position 3 enhance metabolic stability but reduce solubility.

- Bulky substituents (e.g., ethyl, furan) improve target binding but may limit blood-brain barrier penetration .

Biologische Aktivität

3-(2-Fluorophenyl)-2-methylquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and comparative studies with related compounds.

Overview of Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Exhibits potential against a range of pathogens.

- Antiviral Properties : Shows promise in inhibiting viral replication.

- Anticancer Effects : Demonstrates the ability to inhibit cancer cell proliferation and induce apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity. This includes kinases involved in cell signaling pathways, which are crucial for cancer cell growth and survival.

- Receptor Modulation : It may modulate receptor activity on cell surfaces, affecting cellular signaling pathways that regulate various physiological processes.

- Disruption of Cellular Functions : By interfering with DNA replication or protein synthesis, the compound can induce cell death in cancerous cells.

Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylquinazolin-4-one | Lacks fluorophenyl group | Different chemical properties and activities |

| 3-Phenylquinazolin-4-one | Phenyl group instead of fluorophenyl | Varies in anticancer activity |

| 3-(2-Chlorophenyl)-2-methylquinazolin-4-one | Chlorine atom instead of fluorine | Altered biological effects |

The presence of the fluorophenyl group in this compound enhances its stability and biological activity compared to its analogs.

Anticancer Activity

A study demonstrated that this compound inhibits the growth of various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspases, which are critical for programmed cell death. The IC50 values for different cancer types were reported as follows:

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 12.5 |

| Colon Cancer | 15.0 |

| Lung Cancer | 10.0 |

This data indicates that the compound has potent antiproliferative effects across multiple cancer types .

Antimicrobial Studies

Research has also highlighted the antimicrobial properties of this compound. It exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL depending on the bacterial strain tested .

Q & A

Q. What are the common synthetic routes for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves condensation of anthranilic acid derivatives with 2-fluorobenzaldehyde derivatives, followed by cyclization. For example, refluxing 4-aminoacetophenone with a 2-fluorophenyl-substituted precursor in ethanol with catalytic acetic acid (6 hours, TLC monitoring) yields the quinazolinone core . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Optimization includes adjusting stoichiometry, reaction time, and temperature to minimize side products like oxidation byproducts (e.g., quinones) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.5–2.7 ppm). F NMR identifies fluorine environments .

- IR : Stretching vibrations for C=O (1650–1700 cm) and C-F (1100–1250 cm) validate the quinazolinone scaffold .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 283.1) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) can be processed with SHELXL for refinement. Key steps:

- Structure Solution : Use direct methods (e.g., SHELXD) for phase determination .

- Refinement : Apply anisotropic displacement parameters and constraints for fluorine atoms. The final R-factor should be <0.05 for high reliability .

- Visualization : ORTEP-3 diagrams (e.g., WinGX suite) highlight bond angles, torsional strain, and π-stacking interactions between fluorophenyl and quinazolinone rings .

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, DFT calculations) for this compound?

- Methodological Answer :

- DFT Optimization : Perform geometry optimization (B3LYP/6-311+G(d,p)) to compare predicted vs. observed bond lengths and angles. Discrepancies >0.02 Å may indicate crystal packing effects .

- NMR Validation : Use gauge-including atomic orbital (GIAO) methods to calculate H/C chemical shifts. Deviations >0.5 ppm suggest conformational flexibility or solvent effects .

- Dynamic Analysis : Molecular dynamics simulations (e.g., AMBER) can model ring puckering or fluorophenyl rotation, resolving conflicts in NOESY/ROESY data .

Q. What strategies mitigate polymorphism during crystallization, and how can phase purity be confirmed?

- Methodological Answer :

- Crystallization Screening : Use solvent/antisolvent pairs (e.g., DCM/hexane) to control nucleation. Slow evaporation at 4°C reduces polymorphic diversity .

- PXRD Validation : Match experimental patterns (Cu-Kα, 2θ = 5–50°) with simulated data from SCXRD to confirm phase homogeneity .

- Thermal Analysis : DSC (heating rate 10°C/min) identifies polymorphic transitions via endothermic/exothermic peaks .

Data Contradiction Analysis

Q. How can conflicting bioactivity data (e.g., antioxidant vs. inactive results) be rationalized for structurally similar quinazolinones?

- Methodological Answer :

- SAR Studies : Compare substituent effects (e.g., electron-withdrawing fluorine vs. methyl groups) on redox potential. For example, 6-(4-Fluorophenyl)-3-methyl derivatives show enhanced antioxidant activity (IC < 50 μM) due to stabilized radical intermediates .

- Assay Variability : Control ROS sources (e.g., HO vs. ABTS) and cell-free vs. cellular models to isolate mechanistic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.